Tocainide Hydrochloride

Description

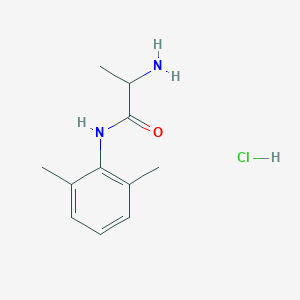

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZACPWEJDQXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045540 | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71395-14-7 | |

| Record name | Tocainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tocainide Hydrochloride: An In-depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide Hydrochloride is a Class Ib antiarrhythmic agent that exerts its therapeutic effects through the modulation of voltage-gated sodium channels (VGSCs). As a primary amine analog of lidocaine, tocainide exhibits a potent, state-dependent blockade of these channels, preferentially binding to the open and inactivated states. This mechanism leads to a reduction in cardiac myocyte excitability and the stabilization of cell membranes, particularly in ischemic or damaged myocardial tissue. This technical guide provides a comprehensive overview of the molecular interactions between tocainide and VGSCs, detailing its effects on channel kinetics, binding affinities, and the experimental methodologies used to elucidate these properties.

Introduction

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including cardiac myocytes.[1][2] Dysregulation of these channels can lead to various cardiac arrhythmias. This compound is an orally active antiarrhythmic drug used in the treatment of ventricular arrhythmias.[2] Its mechanism of action is centered on the blockade of fast sodium channels, thereby decreasing the rate and magnitude of depolarization and slowing conduction velocity.[2] A key feature of tocainide's action is its use- and state-dependency, allowing it to selectively target rapidly firing or depolarized cells, which are characteristic of arrhythmic conditions.[2][3]

State-Dependent Blockade of Voltage-Gated Sodium Channels

Tocainide's interaction with VGSCs is not uniform across the different conformational states of the channel (resting, open, and inactivated). It exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[2] This preferential binding is the cornerstone of its therapeutic efficacy and safety profile.

dot

Quantitative Analysis of Tocainide's Effects

The interaction of tocainide with VGSCs has been quantified through various experimental techniques, primarily radioligand binding assays and patch-clamp electrophysiology.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of tocainide and its stereoisomers to cardiac sodium channels. These studies often utilize radiolabeled ligands, such as [³H]batrachotoxinin benzoate, which binds to a site on the sodium channel that is allosterically modulated by local anesthetics like tocainide.

| Compound | IC₅₀ (µM) | Stereospecificity | Reference |

| R-(-)-Tocainide | 184 ± 8 | More Potent | [4] |

| S-(+)-Tocainide | 546 ± 37 | Less Potent | [4] |

Table 1: Binding Affinity of Tocainide Stereoisomers to Cardiac Sodium Channels.

Effects on Channel Kinetics

Patch-clamp electrophysiology studies have provided insights into the effects of tocainide on the kinetic properties of VGSCs.

| Kinetic Parameter | Effect of Tocainide | Quantitative Data | Reference |

| Activation (m∞) | No significant shift in the voltage-dependence. | Not reported to cause a significant shift. | [3] |

| Time Constant of Activation (τm) | No significant effect. | Not reported to alter τm. | [3] |

| Steady-State Fast Inactivation (h∞) | Preferential binding to the inactivated state is a key mechanism, though a significant shift in the steady-state inactivation curve is not consistently reported. | A study on human medulloblastoma cells showed a strong effect on "intermediate" inactivation. | [4] |

| Time Constant of Inactivation (τh) | No significant effect on the time constant of fast inactivation. | Not reported to alter τh. | [3][4] |

| Recovery from Inactivation | Delays recovery from inactivation. | The time constant of recovery from tocainide-induced block in canine Purkinje fibers was 1.04 ± 0.49 sec. | [5] |

| Use (Frequency)-Dependent Block | Exhibits a rapid onset of frequency-dependent block. | The onset rate constant for Vmax depression was 0.95 ± 0.32 pulses at a cycle length of 600 msec in canine Purkinje fibers. | [5][6] |

Table 2: Summary of Tocainide's Effects on Voltage-Gated Sodium Channel Kinetics.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the detailed characterization of drug effects on ion channel kinetics.

dot

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel isoform (Nav1.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Cell Preparation: Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording:

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution.

-

A high-resistance "gigaseal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied using an amplifier and data acquisition software.

-

-

Voltage Protocols:

-

Steady-State Inactivation: Cells are held at a holding potential of -120 mV, and 500 ms prepulses ranging from -140 mV to -20 mV are applied before a test pulse to 0 mV to measure the available current.

-

Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.

-

Use-Dependent Block: A train of depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to assess the frequency-dependent nature of the block.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to its receptor.

dot

Detailed Methodology:

-

Tissue Preparation: Freshly isolated cardiac myocytes are prepared from adult rat ventricles by enzymatic digestion.

-

Membrane Preparation: A crude membrane fraction is prepared by homogenization of the myocytes followed by centrifugation.

-

Binding Assay:

-

Membrane preparations are incubated in a buffer containing a fixed concentration of the radioligand ([³H]batrachotoxinin benzoate) and a range of concentrations of unlabeled this compound.

-

The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of tocainide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is characterized by a potent, stereospecific, and state-dependent blockade. Its preferential binding to the open and inactivated states of the channel, coupled with its rapid onset of frequency-dependent block, makes it an effective agent for the suppression of ventricular arrhythmias. The quantitative data obtained from radioligand binding assays and patch-clamp electrophysiology provide a detailed understanding of its molecular interactions with VGSCs. This in-depth knowledge is crucial for the rational design and development of novel antiarrhythmic drugs with improved efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of human sodium channels and the effect of tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of the frequency- and voltage-dependent effects of quinidine when administered in combination with tocainide in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frequency dependent effects of tocainide, quinidine, and flecainide on conduction as reflected in the rise time of the monophasic action potential in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Tocainide Hydrochloride to the voltage-gated sodium channel Nav1.5, a critical target in cardiac electrophysiology. Tocainide, a class Ib antiarrhythmic agent, exerts its therapeutic effects by modulating the function of these channels, thereby stabilizing cardiac rhythm. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying molecular interactions.

Quantitative Binding Affinity Data

The interaction of this compound with Nav1.5 channels has been quantified primarily through radioligand binding assays. These studies have revealed a stereospecific interaction, with the R-(-)-enantiomer demonstrating a higher affinity for the channel than the S-(+)-enantiomer.

| Compound | Parameter | Value (µM) | Species | Tissue/Cell | Radioligand | Reference |

| R-(-)-Tocainide | IC50 | 184 ± 8 | Rabbit | Isolated Cardiac Myocytes | [3H]batrachotoxinin A 20-alpha-benzoate | [1] |

| S-(+)-Tocainide | IC50 | 546 ± 37 | Rabbit | Isolated Cardiac Myocytes | [3H]batrachotoxinin A 20-alpha-benzoate | [1] |

Mechanism of Action: Use-Dependent Blockade

This compound is a classic example of a use-dependent or frequency-dependent sodium channel blocker.[2] This means its blocking efficacy increases with the frequency of channel activation, such as during tachycardia. The prevailing mechanistic model suggests that Tocainide preferentially binds to the Nav1.5 channel when it is in the open or, more significantly, the inactivated state, rather than the resting state. This state-dependent binding is a hallmark of Class Ib antiarrhythmic drugs.

The interaction of Tocainide with the Nav1.5 channel is thought to occur within the pore of the channel. Specific amino acid residues, particularly aromatic residues in the S6 transmembrane segments of domains III and IV, are believed to be critical for the binding of local anesthetic-like drugs, including Tocainide.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and characterizing the mechanism of action of Tocainide on Nav1.5 channels.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound for the Nav1.5 channel using a competitive radioligand binding assay.

Objective: To quantify the affinity of this compound for the Nav1.5 channel by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Freshly isolated cardiac myocytes (e.g., from rabbit ventricle)

-

[3H]batrachotoxinin A 20-alpha-benzoate (Radioligand)

-

This compound (R- and S-enantiomers)

-

Binding Buffer (e.g., 50 mM HEPES, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4)

-

Wash Buffer (ice-cold)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Cardiac Myocytes: Isolate cardiac myocytes from ventricular tissue using established enzymatic digestion protocols. Ensure high viability of the cells.

-

Assay Setup: In a multi-well plate, combine the isolated cardiac myocytes, a fixed concentration of [3H]batrachotoxinin A 20-alpha-benzoate, and varying concentrations of either R-(-)-Tocainide or S-(+)-Tocainide.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Tocainide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology (Use-Dependent Block)

This protocol outlines a representative method for characterizing the use-dependent block of Nav1.5 channels by this compound using whole-cell patch-clamp electrophysiology.

Objective: To assess the frequency-dependent inhibition of Nav1.5 sodium currents by this compound.

Materials:

-

Cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass pipettes

-

Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

This compound solution

Procedure:

-

Cell Preparation: Culture and prepare the Nav1.5-expressing cells for patch-clamp recording.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a train of depolarizing voltage pulses from a holding potential (e.g., -100 mV) to a test potential (e.g., -20 mV) at different frequencies (e.g., 1 Hz and 10 Hz).

-

Control Recording: Record the sodium current elicited by the pulse train in the absence of the drug.

-

Drug Application: Perfuse the cell with the external solution containing this compound at a desired concentration.

-

Test Recording: After a period of drug equilibration, apply the same train of depolarizing pulses at different frequencies and record the sodium currents.

-

Data Analysis: Measure the peak sodium current amplitude for each pulse in the train. Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block. Compare the degree of block at different stimulation frequencies.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Tocainide's preferential binding to the inactivated state of the Nav1.5 channel.

Caption: A generalized workflow for determining Tocainide's IC50 using a radioligand binding assay.

References

Tocainide Hydrochloride's Effect on Late Sodium Current in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide hydrochloride is a Class Ib antiarrhythmic agent, an orally active analog of lidocaine, utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2][3] While the effect of Class I antiarrhythmics on the peak sodium current (INa) is well-documented, their interaction with the late component of the sodium current (INaL) is of increasing interest. The late sodium current, a sustained inward current during the plateau phase of the cardiac action potential, is a critical contributor to cellular sodium and calcium overload, particularly under pathological conditions such as ischemia and heart failure, leading to arrhythmias.[4][5] This technical guide provides an in-depth analysis of the available data on this compound's effect on the late sodium current in cardiomyocytes, including experimental protocols and an examination of relevant signaling pathways.

Core Concepts: The Late Sodium Current (INaL)

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the action potential (peak INa). However, a small fraction of these channels fails to inactivate completely or reopens during the action potential plateau, giving rise to the late sodium current (INaL).[4] While small in amplitude, the prolonged duration of INaL significantly contributes to the total sodium influx during each cardiac cycle.[6]

Pathophysiological Significance of INaL:

-

Action Potential Prolongation: An enhanced INaL provides a persistent depolarizing current during the plateau phase, leading to a prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram.[4]

-

Intracellular Sodium and Calcium Overload: The sustained sodium influx via INaL increases the intracellular sodium concentration ([Na+]i). This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to reduced calcium efflux and subsequent intracellular calcium overload ([Ca2+]i).[4][7]

-

Arrhythmogenesis: Calcium overload can trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[7]

This compound and the Late Sodium Current

As a Class Ib antiarrhythmic, Tocainide preferentially binds to the inactivated state of the sodium channel.[2][3] This characteristic suggests a potential for significant interaction with the late sodium current, as the channels contributing to INaL are in a prolonged open or inactivated state.

Quantitative Data

A study on the stereoisomers of Tocainide demonstrated a stereospecific binding to the cardiac sodium channel using a radioligand binding assay. While this does not isolate the effect on INaL, it provides crucial information on the drug-channel interaction.

| Compound | IC50 (µM) | Assay Method | Species | Reference |

| R-(-)-Tocainide | 184 ± 8 | [3H]batrachotoxinin benzoate binding | Rabbit | [8] |

| S-(+)-Tocainide | 546 ± 37 | [3H]batrachotoxinin benzoate binding | Rabbit | [8] |

For comparative purposes, the table below includes the IC50 values for the inhibition of the late sodium current by other relevant Class I antiarrhythmic drugs.

| Compound | IC50 for INaL (µM) | Species | Reference |

| Lidocaine | ~25 | Not Specified | |

| Ranolazine | 6 - 17 | Canine, Rabbit | |

| Mexiletine | 47.0 ± 5.4 | Human (HEK293) | [9] |

| Flecainide | 5.5 ± 0.8 | Human (HEK293) | [9] |

| Pilsicainide | Not specified in provided search results | Not specified in provided search results | Not specified in provided search results |

Given that Tocainide is a structural analog of lidocaine, it is plausible that its IC50 for INaL inhibition would be in a similar micromolar range. The higher potency of the R-(-)-tocainide enantiomer in general sodium channel binding suggests it may also be a more potent inhibitor of INaL.[8]

Experimental Protocols

The gold-standard technique for measuring the late sodium current is the whole-cell patch-clamp method.[10][11][12][13][14] This technique allows for the precise control of the cardiomyocyte's membrane potential and the direct measurement of ion currents.

Whole-Cell Voltage-Clamp Protocol for INaL Recording

1. Cell Preparation:

-

Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., ventricular or atrial) of the species of interest.

-

Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or cell lines stably expressing the Nav1.5 channel (e.g., HEK293 cells) can be used.[9]

2. Recording Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate the sodium current, potassium and calcium channel blockers (e.g., CsCl, nifedipine) are often added.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. pH adjusted to 7.2 with CsOH. The use of cesium salts helps to block outward potassium currents.

3. Voltage-Clamp Protocol:

-

Holding Potential: -120 mV to ensure the availability of sodium channels.

-

Depolarizing Pulse: A long depolarizing step (e.g., 500 ms to 1000 ms) to a voltage near the peak of the I-V relationship for the sodium current (e.g., -20 mV to -30 mV).

-

Measurement of INaL: The late sodium current is measured as the mean or integrated current during the later portion of the depolarizing pulse (e.g., from 200 ms to 500 ms), after the peak current has inactivated.

-

Data Acquisition: Currents are filtered and digitized for offline analysis.

4. Data Analysis:

-

The amplitude of the late sodium current is measured before and after the application of various concentrations of this compound.

-

A concentration-response curve is generated to determine the IC50 value.

-

The effects on the kinetics of the late current (e.g., decay time constant) can also be analyzed.

Signaling Pathways and Logical Relationships

The late sodium current is modulated by various intracellular signaling pathways, which can be either enhanced or inhibited by pharmacological agents. While the specific interaction of Tocainide with these pathways in the context of INaL is not fully elucidated, understanding the general regulatory mechanisms provides a framework for potential drug action.

Key Signaling Pathways Modulating INaL

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key regulator of INaL.[7][15] Under conditions of increased intracellular calcium, CaMKII can phosphorylate the Nav1.5 channel, leading to an increase in the late sodium current.[15] This creates a positive feedback loop where increased INaL leads to calcium overload, which further activates CaMKII.

-

Protein Kinase C (PKC): PKC has also been implicated in the regulation of the late sodium current.[15]

-

Reactive Oxygen Species (ROS): Oxidative stress and the production of ROS can enhance the late sodium current, contributing to arrhythmogenesis in ischemic conditions.[7]

Below are Graphviz diagrams illustrating the logical relationships of the late sodium current in pathophysiology and the experimental workflow for its measurement.

Caption: Pathophysiological cascade initiated by enhanced late sodium current.

Caption: Experimental workflow for measuring Tocainide's effect on INaL.

Conclusion and Future Directions

This compound, as a Class Ib antiarrhythmic, likely exerts an inhibitory effect on the late sodium current in cardiomyocytes, a mechanism that would contribute to its antiarrhythmic efficacy, particularly in ischemic conditions where INaL is enhanced. While direct quantitative data for Tocainide's effect on INaL is currently lacking, its relationship to lidocaine and the stereospecificity of its sodium channel binding provide a strong rationale for this mode of action.

Future research should focus on obtaining a definitive IC50 value for Tocainide and its enantiomers on the late sodium current using the whole-cell patch-clamp technique. Furthermore, investigating the specific interactions of Tocainide with key signaling modulators of INaL, such as CaMKII, would provide a more complete understanding of its molecular pharmacology. Such studies are crucial for the rational design of more selective and effective antiarrhythmic therapies targeting the late sodium current.

References

- 1. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 5. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. personal.utdallas.edu [personal.utdallas.edu]

- 14. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

Structural Activity Relationship of Tocainide Hydrochloride and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent historically used for the treatment of ventricular arrhythmias.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, exhibiting a preference for the inactivated state of the channel.[2][3][4] This state-dependent binding allows for selective targeting of rapidly firing or depolarized tissues, such as those found in ischemic myocardium.[2][5] Extensive research into the structural activity relationship (SAR) of tocainide has led to the development of numerous analogs with modified potency, use-dependency, and stereoselectivity. This guide provides a comprehensive overview of the SAR of tocainide and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Pharmacology of Tocainide

Tocainide exerts its antiarrhythmic effect by blocking the fast sodium channels (primarily Nav1.5 in the heart) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[6] By binding to these channels, tocainide reduces the influx of sodium ions, thereby decreasing the excitability of myocardial cells and slowing conduction velocity.[2][7] A key characteristic of tocainide and other Class Ib agents is their rapid binding and unbinding kinetics, which contributes to their effectiveness in tachyarrhythmias.

The affinity of tocainide for the sodium channel is dependent on the channel's conformational state. It binds more readily to the open and inactivated states than to the resting (closed) state.[3][4] This "use-dependent" or "state-dependent" block is crucial to its mechanism, as it allows for preferential targeting of cells that are frequently depolarizing, as seen in tachycardic states, while having a lesser effect on tissues with normal firing rates.[8]

Structural Activity Relationship (SAR) of Tocainide Analogs

The chemical structure of tocainide offers several points for modification to alter its pharmacological properties. The core structure consists of a xylidine ring, an amide linkage, and a chiral center bearing a primary amine. SAR studies have primarily focused on modifications of the amine group, the alkyl chain connecting the amine and the amide, and the aromatic ring.

Modifications of the Amine Group

-

N-Benzylation: The introduction of a benzyl group on the pharmacophore amino-terminal has been shown to significantly increase the potency and use-dependent block of sodium channels.[9] This modification is thought to enhance the interaction with the binding site within the sodium channel pore.

-

Constrained Analogs: Incorporating the pharmacophore amino group into cyclic structures, such as pyrrolidine or piperidine rings, has been a key strategy in developing more potent analogs.[10] These "constrained analogs" can exhibit enhanced potency and stereoselectivity. For example, N-benzylated beta-proline derivatives of tocainide have shown a significant increase in potency.[10]

Stereoselectivity

Tocainide possesses a chiral center, and its enantiomers exhibit different pharmacological activities.

-

R-(-)-Tocainide: This enantiomer is generally more potent in blocking sodium channels than the S-(+)-enantiomer.[11] Studies have shown that R-(-)-tocainide is more effective at prolonging conduction time in isolated heart preparations.[11]

-

S-(+)-Tocainide: While less potent than the R-enantiomer, it still contributes to the overall antiarrhythmic effect of the racemic mixture.

The stereospecificity suggests a specific three-dimensional interaction with the sodium channel binding site.

Modifications of the Alkyl Chain and Aromatic Ring

-

Chain Elongation: Elongating the alkyl chain in the tocainide backbone, in combination with the addition of a lipophilic group on the amino-terminal, has been shown to dramatically increase potency and use-dependency.[9]

-

Aromatic Ring Substitutions: Modifications to the 2,6-dimethylphenyl (xylidine) ring can also influence activity, though this has been a less explored area compared to amine and alkyl chain modifications.

Quantitative Data on Tocainide and Analogs

The following tables summarize the available quantitative data on the potency and efficacy of tocainide and some of its key analogs.

| Compound | Preparation | Assay | Parameter | Value | Reference |

| R-(-)-Tocainide | Isolated rabbit heart | Conduction time prolongation | Effective Concentration | 75 µM | [11] |

| S-(+)-Tocainide | Isolated rabbit heart | Conduction time prolongation | Effective Concentration | 150 µM | [11] |

| R-(-)-Tocainide | Isolated cardiac myocytes | [3H]batrachotoxin benzoate binding | IC50 | 184 ± 8 µM | [11] |

| S-(+)-Tocainide | Isolated cardiac myocytes | [3H]batrachotoxin benzoate binding | IC50 | 546 ± 37 µM | [11] |

| Tocainide | Conscious coronary-ligated dogs | Reduction in Ventricular Premature Beats (VPBs) | 50% reduction plasma concentration | 5.0 µg/ml | [12] |

| Lidocaine | Conscious coronary-ligated dogs | Reduction in Ventricular Premature Beats (VPBs) | 50% reduction plasma concentration | 3.5 µg/ml | [12] |

| Analog | Modification | Reported Potency Increase (relative to Tocainide) | Key Findings | Reference |

| To040 | Elongated alkyl chain and lipophilic group on amino-terminal | ~70-fold (tonic block), ~800-fold (use-dependent block) | Drastically increased potency and use-dependency. | [9] |

| To042 | N-substituted derivative | Significantly more potent than Tocainide and Mexiletine | Highly potent and use-dependent blocker of hNav1.4 channels. | [13][14] |

| To10 (NeP1) | N-benzylated beta-proline derivative | ~10-fold | Improved potency and use-dependent block. | [10][13] |

| Benzylated Derivatives | General N-benzylation | Noticeably more potent | Improved pharmacological profile. | [9] |

Experimental Protocols

Electrophysiological Assessment of Sodium Channel Block

This technique is used to record the electrical activity of single cells, such as isolated cardiomyocytes or cell lines (e.g., HEK293) expressing specific sodium channel subtypes (e.g., hNav1.5 or hNav1.4).

-

Cell Preparation: Cells are cultured on glass coverslips. Prior to recording, the culture medium is replaced with an external recording solution.

-

Solutions:

-

External Solution (example): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (example): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

The pipette is advanced towards a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) with the cell membrane.

-

A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -100 mV).

-

Voltage protocols are applied to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz or 10 Hz).

-

The peak inward sodium current is measured before and after the application of tocainide or its analogs at various concentrations.

-

Concentration-response curves are generated to determine the IC50 for tonic and use-dependent block.

-

This method is suitable for studying ion currents in larger preparations like single skeletal muscle fibers.

-

Fiber Preparation: Single muscle fibers are dissected from a suitable muscle (e.g., frog semitendinosus).

-

Chamber: A multi-pool chamber is used where the fiber is threaded through small holes separating the pools. Vaseline is used to electrically isolate the pools.

-

Solutions: The different pools are filled with appropriate internal and external solutions.

-

Clamping: The membrane potential of a segment of the fiber in the central pool is controlled, and the resulting currents are measured.

-

Data Acquisition: Similar voltage protocols as in the patch-clamp technique are used to assess the effects of the compounds on sodium currents.

In Vivo Models of Cardiac Arrhythmia

This model is used to evaluate the antiarrhythmic efficacy of compounds in a setting that mimics clinical conditions.

-

Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed.

-

Infarction Induction: The left anterior descending coronary artery is ligated for a period (e.g., 2 hours) and then reperfused to create an area of myocardial infarction.

-

Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to record spontaneous ventricular arrhythmias.

-

Drug Administration: Tocainide or its analogs are administered intravenously or orally at various doses.

-

Efficacy Assessment: The primary endpoint is the reduction in the frequency of ventricular premature beats (VPBs) and the prevention of sustained ventricular tachycardia or fibrillation.

This is a screening model to assess the potential antiarrhythmic activity of compounds.

-

Animal Preparation: Animals (e.g., mice or rats) are anesthetized.

-

Arrhythmia Induction: The animal is exposed to chloroform vapor, which sensitizes the myocardium to catecholamines. An intravenous injection of epinephrine is then given to induce ventricular arrhythmias.

-

Drug Administration: The test compound is administered prior to chloroform/epinephrine challenge.

-

Efficacy Assessment: The ability of the compound to prevent or suppress the induced arrhythmia is evaluated by ECG monitoring.

Signaling Pathways and Experimental Workflows

Tocainide's Interaction with the Voltage-Gated Sodium Channel

The following diagram illustrates the state-dependent binding of Tocainide to the voltage-gated sodium channel.

Caption: State-dependent binding of Tocainide to the sodium channel.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for the structural activity relationship studies of Tocainide analogs.

References

- 1. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. [PDF] An improved vaseline gap voltage clamp for skeletal muscle fibers | Semantic Scholar [semanticscholar.org]

- 5. Antiarrhythmic actions of tocainide in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 7. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiarrhythmic effects of tocainide and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Tocainide Hydrochloride Binding to Sodium Channel Pores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide Hydrochloride is a Class Ib antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels, thereby stabilizing cardiac myocyte membranes. Understanding the molecular interactions between Tocainide and the sodium channel pore at an atomic level is crucial for the rational design of more potent and selective antiarrhythmic drugs. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to sodium channel pores, focusing on the human cardiac sodium channel, Nav1.5. We detail the experimental protocols for homology modeling, molecular docking, and molecular dynamics simulations, and present available quantitative data to illustrate the drug-receptor interactions. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the computational drug discovery process.

Introduction

Ventricular arrhythmias are a leading cause of sudden cardiac death. This compound, an analogue of lidocaine, is a well-established antiarrhythmic agent used to treat these conditions.[1][2][3] Its primary mechanism of action involves the blockade of fast-inactivating voltage-gated sodium channels, particularly the Nav1.5 isoform, which is predominantly expressed in the heart.[1] Tocainide exhibits a state-dependent binding preference, showing higher affinity for the open and inactivated states of the channel over the resting state.[1][4] This state-dependent interaction is a hallmark of Class I antiarrhythmic drugs and is fundamental to their therapeutic efficacy and potential proarrhythmic risk.

Computational modeling, or in silico analysis, has emerged as a powerful tool in drug discovery and development, offering insights into drug-receptor interactions at a level of detail that is often unattainable through experimental methods alone.[5] By simulating the binding of Tocainide to the sodium channel pore, researchers can predict binding affinities, identify key interacting residues, and elucidate the structural basis for its mechanism of action. This knowledge can guide the optimization of lead compounds and the design of novel therapeutics with improved efficacy and safety profiles.

This guide will walk through the theoretical and practical aspects of modeling the interaction between this compound and the sodium channel pore, providing researchers with a framework for conducting their own in silico investigations.

Data Presentation: Tocainide Binding Affinity

| Compound | Channel/Assay | Parameter | Value | Reference |

| R-(-)-Tocainide | Cardiac Sodium Channel ([3H]batrachotoxinin benzoate binding assay) | IC50 | 184 ± 8 µM | [6] |

| S-(+)-Tocainide | Cardiac Sodium Channel ([3H]batrachotoxinin benzoate binding assay) | IC50 | 546 ± 37 µM | [6] |

| Tocainide | hNav1.4 (patch-clamp) | IC50 (tonic block) | Not specified, but less potent than analogues | [7] |

| Tocainide | hNav1.4 (patch-clamp) | IC50 (phasic block) | Not specified, but less potent than analogues | [7] |

Experimental Protocols

The in silico investigation of Tocainide binding to the sodium channel pore typically involves a multi-step workflow, including homology modeling of the channel, molecular docking of the ligand, and molecular dynamics simulations to refine the binding pose and assess the stability of the complex.

Homology Modeling of the Nav1.5 Channel

Given the absence of a complete, experimentally determined 3D structure of the human Nav1.5 channel in all its conformational states, homology modeling is often the first step.[1]

-

Template Selection: A suitable template structure is identified through a BLAST search of the Protein Data Bank (PDB). The crystal structure of a bacterial sodium channel (e.g., NavAb) is often used as a template for the transmembrane regions.[1]

-

Sequence Alignment: The amino acid sequence of human Nav1.5 is aligned with the template sequence.

-

Model Building: A 3D model of Nav1.5 is generated using software such as MODELLER or I-TASSER.[1] This process involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops and termini).

-

Model Refinement and Validation: The initial model is refined through energy minimization to relieve any steric clashes. The quality of the final model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular Docking of Tocainide

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8]

-

Ligand Preparation: A 3D structure of this compound is prepared. This includes assigning the correct protonation state at physiological pH and generating a low-energy conformation.

-

Receptor Preparation: The homology model of the Nav1.5 channel is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site for local anesthetics is located in the inner pore, formed by the S6 segments of the four domains.[9] Key residues such as F1762 in domain IV are known to be critical for binding.[10]

-

Docking Simulation: A docking program like AutoDock or RosettaLigand is used to sample a large number of possible binding poses of Tocainide within the defined binding site.[8][11]

-

Pose Selection and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) with the channel residues.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and a refinement of the binding mode.[12]

-

System Setup: The top-scoring Tocainide-Nav1.5 complex from the docking study is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic the cellular environment.[1]

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 310 K and 1 atm) while restraints on the protein and ligand are slowly removed.[13]

-

Production Run: A long-timescale (typically hundreds of nanoseconds) MD simulation is performed without restraints.[1] Trajectories of atomic coordinates are saved at regular intervals.

-

Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone), identify persistent interactions, and calculate binding free energies using methods like MM-PBSA or MM-GBSA.[8]

Mandatory Visualizations

Signaling Pathway

Tocainide's therapeutic effect stems from its ability to modulate the cardiac action potential. By blocking sodium influx, it shortens the action potential duration in Purkinje fibers and ventricular muscle, which is characteristic of Class Ib antiarrhythmics.

Caption: Tocainide blocks sodium channels, reducing Na+ influx and shortening the action potential.

Experimental Workflow

The in silico modeling of Tocainide binding follows a structured workflow, from target preparation to detailed analysis of the drug-channel complex.

Caption: Workflow for in silico modeling of Tocainide binding to the Nav1.5 channel.

Logical Relationship

The interaction of Tocainide with the sodium channel is state-dependent, which is a key concept in its mechanism of action. This relationship can be visualized as a logical flow.

Caption: State-dependent binding of Tocainide to the sodium channel.

Conclusion

In silico modeling provides a powerful and cost-effective approach to studying the molecular interactions between this compound and the sodium channel pore. While specific computational studies on Tocainide are not as prevalent as for other antiarrhythmics, the well-established methodologies for molecular docking and molecular dynamics simulations of similar compounds provide a clear roadmap for future research. By combining homology modeling, docking, and MD simulations, researchers can gain valuable insights into the structural determinants of Tocainide binding, paving the way for the development of next-generation antiarrhythmic agents with enhanced potency and safety. This guide serves as a foundational resource for scientists and researchers embarking on the computational investigation of Tocainide and other ion channel modulators.

References

- 1. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Methods of Studying the Binding of Toxins From Venomous Animals to Biological Ion Channels: Theory and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Computational methods and theory for ion channel research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Ion Channel Research: from the Application of Artificial Intelligence to Molecular Dynamics Simulations | Cell Physiol Biochem [cellphysiolbiochem.com]

- 6. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use‐Dependent Inhibitors of Voltage‐Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 9. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Tocainide Hydrochloride: A Technical Deep Dive into Preferential Binding to Inactivated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide hydrochloride, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that exerts its therapeutic effect through the blockade of voltage-gated sodium channels.[1][2][3] A critical feature of its mechanism of action is its preferential binding to the inactivated state of these channels, a property that contributes to its use- and voltage-dependent effects.[1][2][4] This technical guide provides an in-depth exploration of the molecular interactions between tocainide and inactivated sodium channels, summarizing key quantitative data, detailing experimental protocols for assessing this interaction, and visualizing the underlying molecular and experimental frameworks.

Introduction: The Dynamic Landscape of Sodium Channel Gating

Voltage-gated sodium (Nav) channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[5] These channels cycle through three primary conformational states in response to changes in membrane potential:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.

-

Activated (Open) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that drives the rising phase of the action potential.

-

Inactivated (Closed) State: Following activation, the channel enters a non-conducting inactivated state, from which it cannot be immediately reopened. This state is crucial for regulating the frequency of action potential firing.

The preferential interaction of certain drugs with specific channel states forms the basis of their therapeutic utility and is explained by the modulated receptor hypothesis . This hypothesis posits that the affinity of a drug for its receptor on the ion channel is dependent on the conformational state of that channel.[5] Tocainide exemplifies this principle through its significantly higher affinity for the inactivated state compared to the resting state.[2]

Mechanism of Action: Tocainide's Affinity for the Inactivated State

Tocainide's antiarrhythmic and anticonvulsant properties stem from its ability to block sodium channels, thereby reducing membrane excitability.[2][3] Its classification as a Class Ib agent is characterized by rapid association and dissociation kinetics from the sodium channel. This kinetic profile is intrinsically linked to its preferential binding to the inactivated state.

By binding to and stabilizing the inactivated state, tocainide slows the recovery of sodium channels from inactivation. This leads to a cumulative, use-dependent block, where the degree of channel inhibition increases with the frequency of channel activation (e.g., during tachyarrhythmias).[4] This state-dependent binding allows tocainide to selectively target rapidly firing cells, such as those in ischemic or damaged myocardial tissue, while having a lesser effect on cells with normal firing rates.[3]

Quantitative Analysis of Tocainide Binding

| Compound | Channel State | Preparation | IC50 (μM) | Reference |

| R-(-)-tocainide | Not specified | Isolated cardiac myocytes | 184 ± 8 | [6] |

| S-(+)-tocainide | Not specified | Isolated cardiac myocytes | 546 ± 37 | [6] |

| Tocainide | Not specified | hNav1.4 channels in HEK293 cells | ~200 (at 10 Hz) | [7] |

Note: The IC50 values presented were determined using different experimental preparations and conditions, which may influence the absolute values. The stereospecific interaction of tocainide isomers is also evident, with the R-(-)-enantiomer demonstrating higher potency.[6]

Experimental Protocols for Assessing State-Dependent Block

The state-dependent binding of tocainide to sodium channels is primarily investigated using electrophysiological techniques, particularly the patch-clamp method in the whole-cell configuration.[8] The following protocol outlines a typical approach to determine the affinity of tocainide for inactivated sodium channels.

Cell Preparation and Electrophysiology

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., hNav1.5 for cardiac studies) are commonly used.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Currents are typically filtered at 2-5 kHz and digitized at 10-20 kHz.

Voltage-Clamp Protocol to Measure Inactivated State Block

To specifically measure the binding of tocainide to the inactivated state, a two-pulse voltage protocol is employed:

-

Conditioning Prepulse: The cell membrane is held at a depolarized potential (e.g., -60 mV to -40 mV) for a prolonged duration (e.g., 500 ms to 5 s). This long depolarization ensures that a significant population of sodium channels enters the inactivated state.

-

Brief Repolarization: The membrane potential is briefly returned to a hyperpolarized potential (e.g., -120 mV) for a very short duration (e.g., 5-10 ms). This step is long enough to allow channels that are not bound by the drug to recover from fast inactivation but too short for the drug to dissociate from the inactivated channels.

-

Test Pulse: A strong depolarizing test pulse (e.g., to -10 mV or 0 mV) is immediately applied to open any channels that have recovered from inactivation.

-

Measurement: The peak inward sodium current during the test pulse is measured.

-

Data Analysis: The peak current in the presence of various concentrations of tocainide is compared to the control current (without the drug). The fractional block is calculated and plotted against the drug concentration. The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 for the inactivated state.

To determine the affinity for the resting state, a simple protocol with a holding potential where most channels are in the resting state (e.g., -120 mV) and a single depolarizing test pulse is used.

Visualizing the Molecular and Experimental Frameworks

Sodium Channel Gating and Tocainide Interaction

The following diagram illustrates the transitions between the different states of a voltage-gated sodium channel and how tocainide preferentially interacts with the inactivated state.

References

- 1. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological and antiarrhythmic actions of tocainide in isolated heart preparations of the guinea pig [pubmed.ncbi.nlm.nih.gov]

Tocainide Hydrochloride: A Deep Dive into its Interaction with Neuronal Sodium Channels and Impact on Seizure Propagation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tocainide hydrochloride, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that also exhibits significant anticonvulsant properties.[1][2][3] Its mechanism of action is centered on the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1][2][4] By modulating the activity of these channels, tocainide can limit the spread of seizure activity and reduce neuronal hyperexcitability.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between tocainide and neuronal sodium channels, its effect on seizure propagation, and detailed experimental protocols for its characterization.

Mechanism of Action at the Neuronal Sodium Channel

Tocainide exerts its effects by binding to voltage-gated sodium channels, particularly in their open or inactive states.[4] This state-dependent binding is a hallmark of Class Ib agents and leads to a phenomenon known as "use-dependent" or "frequency-dependent" block.[1][5][6] In essence, the more frequently a neuron fires—as is the case in a seizure focus—the more opportunities tocainide has to bind to and block the sodium channels, thereby selectively suppressing the hyperexcitable tissue.[4][7]

The primary molecular target of tocainide is the alpha subunit of the sodium channel, which forms the ion-conducting pore.[1] While it has been studied extensively in the context of cardiac sodium channels (specifically Nav1.5), its principles of action are translatable to the neuronal isoforms that play a crucial role in epilepsy (e.g., Nav1.1, Nav1.2, and Nav1.6).[1][8] Tocainide preferentially binds to the inactivated state of the channel, stabilizing this conformation and prolonging the refractory period of the neuron.[1][2][6] This action effectively reduces the number of available sodium channels that can open in response to a subsequent stimulus, thus dampening the propagation of the seizure.

Quantitative Pharmacological Data

The potency of tocainide can be quantified by its concentration-dependent inhibition of sodium channels. While much of the literature focuses on its cardiac effects, these data provide a baseline for understanding its affinity for the sodium channel receptor. The stereospecificity of tocainide is also noteworthy, with the R-(-)-enantiomer generally showing higher potency.

| Parameter | Drug/Enantiomer | Preparation | Value | Reference |

| IC50 | R-(-)-tocainide | Rabbit Cardiac Myocytes | 184 ± 8 µM | [9] |

| IC50 | S-(+)-tocainide | Rabbit Cardiac Myocytes | 546 ± 37 µM | [9] |

| Effective Dose | R-tocainide | Canine Arrhythmia Model | 9.0 mg/kg | [10] |

| Effective Dose | S-tocainide | Canine Arrhythmia Model | 7.1 mg/kg | [10] |

| Effective Dose | SR-tocainide (racemic) | Canine Arrhythmia Model | 21.3 mg/kg | [10] |

Impact on Seizure Propagation

Seizures propagate through the brain via the recruitment of adjacent and distant neuronal networks. This recruitment is dependent on the rapid firing of action potentials, which in turn relies on the orchestrated opening and closing of voltage-gated sodium channels. By inducing a use-dependent block, tocainide can effectively create a "firebreak" that limits the spread of seizure activity.[1][2]

The mechanism of seizure propagation and tocainide's inhibitory effect can be conceptualized as a logical workflow:

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is essential for characterizing the direct effects of tocainide on voltage-gated sodium channels in isolated neurons or cell lines expressing specific sodium channel isoforms.

Objective: To determine the IC50, state-dependence, and use-dependence of tocainide's block of neuronal sodium currents.

Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing the neuronal sodium channel isoform of interest (e.g., Nav1.2).

-

Isolate a single cell for recording.

-

-

Recording Configuration:

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an intracellular solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2).

-

The extracellular solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4), with blockers for potassium and calcium channels (e.g., tetraethylammonium, 4-aminopyridine, and cadmium chloride) to isolate sodium currents.

-

-

Voltage Protocols:

-

Tonic Block: From a holding potential of -100 mV (where most channels are in the resting state), apply a single depolarizing pulse to 0 mV to elicit a sodium current. Measure the peak current before and after application of varying concentrations of tocainide.

-

Use-Dependent Block: From the same holding potential, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz or 20 Hz). Measure the peak current of the first and subsequent pulses. Use-dependent block is observed as a progressive reduction in current amplitude during the pulse train in the presence of tocainide.

-

Inactivated State Block: To determine affinity for the inactivated state, use a protocol that holds the membrane potential at a depolarized level (e.g., -60 mV) to inactivate a significant portion of channels before applying the test pulse.

-

-

Data Analysis:

-

Measure the peak inward sodium current for each condition.

-

For tonic block, plot the percentage of block against the tocainide concentration and fit the data with a Hill equation to determine the IC50.

-

For use-dependent block, quantify the degree of block as a function of pulse number or frequency.

-

In Vivo Seizure Models

Animal models are crucial for evaluating the anticonvulsant efficacy of tocainide in a complex biological system.

Objective: To assess the ability of tocainide to prevent or reduce the severity of induced seizures.

Models:

-

Maximal Electroshock (MES) Seizure Model: This model is indicative of efficacy against generalized tonic-clonic seizures.[11][12]

-

Animal: Adult male rats or mice.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined pretreatment time, deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) via corneal or ear-clip electrodes.

-

Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. The ability of tocainide to prevent this endpoint is a measure of its anticonvulsant activity.

-

-

-

Pentylenetetrazol (PTZ) Seizure Model: This model is used to identify agents effective against myoclonic and absence seizures.[11][12][13]

-

Animal: Adult male rats or mice.

-

Procedure:

-

Administer tocainide or vehicle control.

-

After the pretreatment time, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

-

Endpoint: Observe the animals for a defined period (e.g., 30 minutes) and score the seizure severity (e.g., using a Racine scale) or measure the latency to the first myoclonic jerk or generalized tonic-clonic seizure.

-

-

Conclusion

This compound's mechanism as a state- and use-dependent blocker of voltage-gated sodium channels provides a clear rationale for its anticonvulsant effects. By preferentially targeting neurons that are firing at high frequencies, it can effectively quell the hyperexcitability that underlies seizure propagation while sparing normally functioning tissue. The quantitative data, though primarily from cardiac preparations, demonstrate a stereospecific interaction that warrants further investigation in specific neuronal isoforms. The experimental protocols outlined provide a robust framework for future research into tocainide and its analogs as potential therapies for epilepsy. This in-depth understanding of its core pharmacology is essential for researchers and drug development professionals seeking to leverage sodium channel modulation for the treatment of neurological disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Increased sodium channel use-dependent inhibition by a new potent analogue of tocainide greatly enhances in vivo antimyotonic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jebms.org [jebms.org]

- 12. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Tocainide Hydrochloride in Human Plasma by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tocainide Hydrochloride in human plasma. Tocainide is a primary amine analog of lidocaine and a class Ib antiarrhythmic agent. The described method utilizes a reversed-phase C18 column with UV detection, offering the sensitivity and selectivity required for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the workflow to facilitate implementation in a laboratory setting.

Chromatographic Conditions

A summary of the HPLC system and chromatographic conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Specification |

| Column | µ-Bondapak C-18 Reversed-Phase Column |

| Mobile Phase | 0.025M Monobasic Potassium Phosphate (pH 3.0) and Acetonitrile (85:15, v/v) containing heptane sulfonic acid as an ion-pairing reagent.[1][2][3] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Injection Volume | 50 µL (Typical, can be optimized) |

| Detector | UV Spectrophotometer |

| Detection Wavelength | 210 nm[1][2][3] |

| Internal Standard (IS) | N-(2,6-dimethylphenyl)-2-amino-butanimide[1][2] |

Method Validation Summary

The method is validated to ensure its suitability for the intended purpose. A summary of the key validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (Concentration Range) | 0.2 - 20 µg/mL | Correlation coefficient (r²) ≥ 0.995 |

| Limit of Quantification (LOQ) | 0.2 µg/mL[4] | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |

| Precision (% RSD) | < 15% | ≤ 15% |

| Selectivity | No interference from endogenous plasma components or metabolites.[4] | No significant peaks at the retention times of the analyte and IS in blank plasma. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

N-(2,6-dimethylphenyl)-2-amino-butanimide (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid or Sodium Hydroxide for pH adjustment

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Sample evaporation system (e.g., nitrogen evaporator)

Preparation of Solutions

-

Mobile Phase: Prepare a 0.025M solution of monobasic potassium phosphate in deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Add heptane sulfonic acid to a final concentration of 5 mM. Mix this aqueous phase with acetonitrile in an 85:15 (v/v) ratio. Filter and degas the mobile phase before use.[1][2][3]

-

Standard Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 0.2 µg/mL to 20 µg/mL. These solutions are used to spike blank plasma for the calibration curve.

-

Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.6, 8, and 16 µg/mL) by spiking blank human plasma with the appropriate amount of this compound working standard solution.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma sample, calibration standard, or QC sample into a centrifuge tube.

-

Add 50 µL of the internal standard working solution (10 µg/mL) and vortex briefly.

-

Alkalinize the plasma by adding 100 µL of 1M Sodium Hydroxide.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase.[4]

-

Vortex for 30 seconds to dissolve the residue.

-

Inject 50 µL into the HPLC system.

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

Caption: Workflow for Tocainide analysis in plasma.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in human plasma. The method is specific, sensitive, and accurate, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic research. The detailed protocol and workflow diagrams provide a clear guide for the implementation of this method in a bioanalytical laboratory.

References

- 1. Assay of free and total tocainide by high performance liquid chromatography (HPLC) with ultraviolet (UV) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. dl.astm.org [dl.astm.org]

- 4. High-performance liquid chromatographic analysis of tocainide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Tocainide Hydrochloride and its Metabolites by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract